molecular formula C14H19N3O5 B12615441 N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine CAS No. 919772-33-1

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine

Cat. No.: B12615441
CAS No.: 919772-33-1
M. Wt: 309.32 g/mol
InChI Key: KHXVCFIKHJLNGQ-QMMMGPOBSA-N
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Description

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is a chemical compound with the molecular formula C14H19N3O5. This compound is known for its unique structure, which includes an aminoethyl group, a carbamoyl group, and a methoxybenzoyl group attached to an L-alanine backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with L-alanine in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted benzoyl compounds .

Scientific Research Applications

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

919772-33-1

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

(2S)-2-[[4-(2-aminoethylcarbamoyl)-3-methoxybenzoyl]amino]propanoic acid

InChI

InChI=1S/C14H19N3O5/c1-8(14(20)21)17-12(18)9-3-4-10(11(7-9)22-2)13(19)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1

InChI Key

KHXVCFIKHJLNGQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC

Origin of Product

United States

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